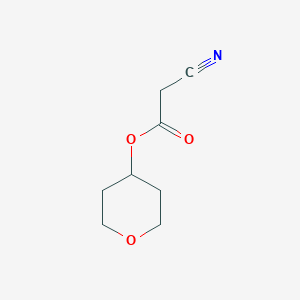
Cyclopropane, 1,2-dibutyl-1,2-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane, 1,2-dibutyl-1,2-diethyl- is a cycloalkane compound characterized by a three-membered ring structure with two butyl and two ethyl groups attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, 1,2-dibutyl-1,2-diethyl- can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For instance, the reaction of 1,2-dibromoethane with diethyl malonate in the presence of a strong base such as sodium hydroxide can yield cyclopropane derivatives . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropane, 1,2-dibutyl-1,2-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into saturated hydrocarbons.
Substitution: Halogenation reactions with halogens like chlorine or bromine can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Cyclopropane, 1,2-dibutyl-1,2-diethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cyclopropane, 1,2-dibutyl-1,2-diethyl- involves its interaction with molecular targets and pathways. The strained ring structure of cyclopropane makes it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, potentially modulating their activity and leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Cyclopropane, 1,2-dibutyl-1,2-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other cyclopropane derivatives. The presence of both butyl and ethyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
403497-40-5 |
|---|---|
Fórmula molecular |
C15H30 |
Peso molecular |
210.40 g/mol |
Nombre IUPAC |
1,2-dibutyl-1,2-diethylcyclopropane |
InChI |
InChI=1S/C15H30/c1-5-9-11-14(7-3)13-15(14,8-4)12-10-6-2/h5-13H2,1-4H3 |
Clave InChI |
NQRZIOSCMNFFBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CC1(CC)CCCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one](/img/structure/B14242489.png)
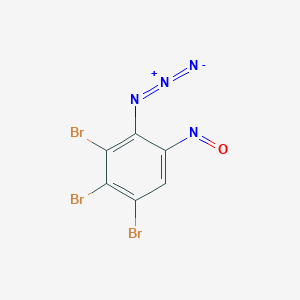
![Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]-](/img/structure/B14242504.png)
![2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine](/img/structure/B14242506.png)
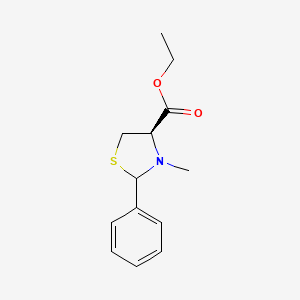

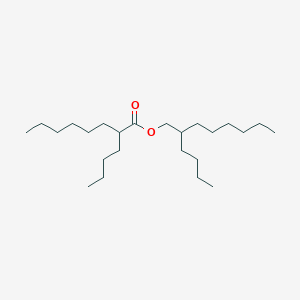
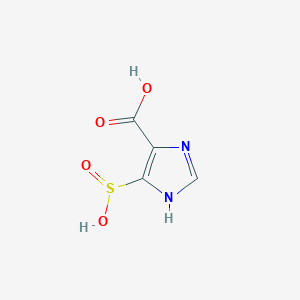

![Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-](/img/structure/B14242528.png)
![8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene](/img/structure/B14242536.png)
![Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester](/img/structure/B14242537.png)
![N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14242552.png)
